Mass Spectrometric Differentiation: +5 Da Shift Enables Clear Analyte-IS Resolution
Dexamethasone 17-Propionate-d5 provides a nominal mass shift of +5 Da relative to the unlabeled Dexamethasone 17-Propionate analyte (m/z 448.5 → 453.6) . This exceeds the minimum +3 Da shift threshold widely recommended to prevent cross-interference in single quadrupole and triple quadrupole MS platforms [1]. Unlike under-deuterated standards (e.g., d1 or d2 labels), this +5 Da delta ensures the isotope cluster of the native analyte (M+1, M+2) does not appreciably overlap with the M+0 peak of the internal standard channel, a phenomenon that can cause positive bias up to 10-15% in endogenous compound assays [1].
| Evidence Dimension | Mass Spectrometric Resolution (Δ Mass) |
|---|---|
| Target Compound Data | +5 Da shift (Monoisotopic mass ~453.56 g/mol) |
| Comparator Or Baseline | Unlabeled Dexamethasone 17-Propionate (448.52 g/mol); Minimum recommended deuterated IS threshold (+3 Da) |
| Quantified Difference | +5 Da vs Unlabeled; +2 Da above minimum MS interference threshold |
| Conditions | Low-resolution MS (e.g., triple quadrupole); LC-MS/MS in selected reaction monitoring (SRM) mode |
Why This Matters
This +5 Da shift directly reduces the risk of ion suppression/enhancement discrepancy and isotopic cross-talk, ensuring regulatory-compliant accuracy (≤15% CV) in method validation.
- [1] van de Merbel, N. C. Quantitative determination of endogenous compounds in biological samples using chromatographic techniques. TrAC Trends in Analytical Chemistry, 2008, 27(10), 924-933. View Source
